1-Amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry, particularly as biologically active compounds. The presence of the bromine atom in this compound contributes to its unique reactivity and biological properties, making it of interest in various scientific research contexts.
1-Amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is classified as an amino acid derivative due to the presence of the carboxylic acid functional group along with an amino group. Its structure features a cyclopentane ring, a pyrazole moiety, and a bromine substituent, which collectively influence its chemical behavior and interactions.
The synthesis of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves several key steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclocondensation reactions involving hydrazine and suitable carbonyl compounds. This step is crucial as it establishes the core structure of the compound.
Attachment to the Cyclopentane Ring: Following the formation of the pyrazole ring, it is attached to the cyclopentane framework via nucleophilic substitution reactions. This step often requires specific conditions to ensure successful linkage between the two rings.
Carboxylic Acid Functionalization: The final step involves introducing the carboxylic acid group, which can be achieved through hydrolysis or direct functionalization methods, leading to the formation of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid .
Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitutions and various solvents such as dimethyl sulfoxide to facilitate reactions. Reaction conditions such as temperature and pressure are optimized for yield and purity during industrial-scale production .
The molecular formula for 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is C9H12BrN3O2. Its molecular weight is approximately 288.14 g/mol. The compound features a cyclopentane ring connected to a pyrazole ring that bears a bromine substituent at one position.
Property | Value |
---|---|
Molecular Formula | C9H12BrN3O2 |
Molecular Weight | 288.14 g/mol |
IUPAC Name | 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI Key | TWIDCAFNNSBRQQ-UHFFFAOYSA-N |
Canonical SMILES | NC(C(=O)C1(CCC(C1)N2C=C(C=N2)Br)N)C(=O)O |
The compound can participate in various chemical reactions typical for amino acids and halogenated pyrazoles. These include:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Acid-base Reactions: The carboxylic acid group can engage in proton transfer reactions, making it useful in biochemical applications.
Condensation Reactions: The amino group allows for condensation with other carboxylic acids or amines, facilitating the formation of peptide-like structures .
The reactivity of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is influenced by both the electron-withdrawing nature of the bromine atom and the functional groups present on the cyclopentane and pyrazole moieties. This makes it a versatile compound for further synthetic modifications.
The mechanism of action for 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit or modulate these targets' activity by binding through hydrogen bonds or hydrophobic interactions.
Upon binding to its target, the compound can alter enzymatic pathways or receptor signaling cascades, leading to biological effects that are currently being explored in medicinal chemistry contexts .
While specific physical properties like boiling point or melting point are not widely reported for this compound, it is essential to consider that its solid-state characteristics may vary based on purity and crystallization conditions.
The presence of both an amino group and a carboxylic acid suggests that this compound can act as both an acid and a base (amphoteric behavior). Its reactivity profile includes susceptibility to electrophilic attack due to the presence of the bromine atom .
The unique structure of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid positions it as a valuable compound in scientific research:
Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific diseases due to its potential biological activity.
Organic Synthesis: This compound can be utilized as an intermediate in synthesizing more complex molecules, particularly those involving pyrazole derivatives.
Biochemical Research: It may be employed in studies investigating enzyme inhibition or receptor modulation, contributing to understanding various biochemical pathways .
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: